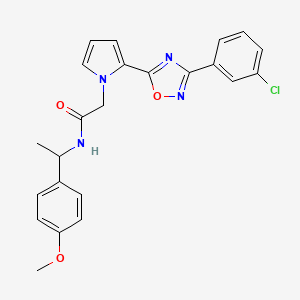

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3/c1-15(16-8-10-19(30-2)11-9-16)25-21(29)14-28-12-4-7-20(28)23-26-22(27-31-23)17-5-3-6-18(24)13-17/h3-13,15H,14H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAESNCCFAAMHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Structural Overview

The molecular structure of the compound includes:

- Oxadiazole ring : Known for various biological activities.

- Pyrrole moiety : Often associated with pharmacological effects.

- Chlorophenyl and methoxyphenyl substituents : These groups can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide have shown promising results against various cancer cell lines.

The presence of electron-donating groups (like -OCH₃) enhances anticancer efficacy by improving the compound's interaction with cellular targets. The structure–activity relationship (SAR) suggests that modifications in the substituents can significantly impact cytotoxicity.

Antimicrobial Activity

The antimicrobial potential of the compound has also been evaluated against various bacterial and fungal strains. Compounds containing oxadiazole rings have demonstrated effective antimicrobial properties.

| Microbial Strain | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.58 | |

| Escherichia coli | 8.74 | |

| Aspergillus niger | 5.00 |

The data indicates that the compound exhibits selective activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific strains.

Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that derivatives of oxadiazole possess significant free radical scavenging abilities.

This antioxidant activity is crucial for protecting cells from oxidative stress and could contribute to the overall therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have synthesized similar compounds and evaluated their biological activities:

- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and screened for their anticancer properties, revealing several candidates with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Studies : Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

- Toxicological Assessments : Toxicity studies in zebrafish models indicated a favorable safety profile for certain derivatives at therapeutic doses .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to the compound have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% in certain cases . The mechanism often involves interaction with cellular pathways that regulate apoptosis and cell proliferation.

Antimicrobial Properties

The oxadiazole derivatives have also been investigated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances their efficacy against resistant strains .

Anti-inflammatory Effects

Some studies have focused on the anti-inflammatory properties of oxadiazole derivatives. The ability to inhibit lipoxygenase activity suggests potential applications in treating inflammatory diseases .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These computational approaches help in understanding how modifications to the molecular structure might enhance or reduce biological activity .

ADMET Profiling

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of similar compounds have been evaluated to predict their pharmacokinetic profiles. Most derivatives conform to Lipinski’s Rule of Five, indicating favorable oral bioavailability .

Fluorescent Properties

Compounds containing oxadiazole rings are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .

Polymeric Materials

The synthesis of polymers incorporating oxadiazole units has been explored for their unique thermal and optical properties. These materials can be used in coatings and electronic devices due to their stability and conductivity .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties:

Key Observations

Chlorophenyl vs. Fluorine in compounds enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Heterocyclic Core Differences: The pyrrole in the target compound enables hydrogen-bond donor capacity, whereas the pyridinone in ’s analog introduces a ketone group, increasing polarity but reducing flexibility . Chromenone and pyrazolopyrimidine cores in derivatives suggest divergent pharmacological targets (e.g., kinase vs. GPCR modulation) .

Physicochemical Properties :

- The 4-methoxyphenethyl chain in the target compound likely improves solubility compared to the 3-chloro-4-methoxyphenyl group in ’s analog.

- Higher melting points in fluorinated derivatives (e.g., 302–304°C in ) correlate with increased crystallinity and stability .

Computational Insights

- Electron Density Analysis : Density-functional theory (DFT) studies (e.g., using methodologies from ) predict that the 3-chlorophenyl group in the target compound creates a localized electron-deficient region, enhancing electrophilic interactions .

Research Implications

- The target compound’s pyrrole-oxadiazole architecture offers a balance of rigidity and hydrogen-bonding capability, making it a candidate for antimicrobial or anticancer drug development.

- Structural analogs with fluorine or pyridinone cores (–4) highlight the trade-off between metabolic stability and solubility, guiding lead optimization.

Preparation Methods

Cyclocondensation for 1,2,4-Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For the target compound, 3-chlorobenzamidoxime could react with a pyrrole-bearing carboxylic acid chloride under mild basic conditions. A patent by CN116082270A demonstrates the utility of ester solvents (e.g., dimethyl carbonate) in facilitating cyclization reactions while minimizing byproduct formation. This approach avoids traditional chlorinated solvents, aligning with greener chemistry principles.

Key parameters include:

Alkylation and Amidation for Acetamide Functionalization

Following oxadiazole formation, the acetamide side chain is introduced via alkylation or amidation. A study on pyrrolo[3,4-d]pyridazinone derivatives highlights the efficacy of chloroacetone in alkylating nitrogenous heterocycles under alkaline conditions. For the target molecule, coupling 1-(4-methoxyphenyl)ethylamine with a bromoacetate intermediate via nucleophilic acyl substitution could yield the desired acetamide.

Critical considerations:

- Solvent Selection : Dimethyl carbonate, validated in CN116082270A, improves solubility of polar intermediates without side reactions.

- Base Optimization : Sodium bicarbonate or carbonate neutralizes HCl generated during amidation, preventing acid-catalyzed decomposition.

Process Optimization and Catalytic Systems

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and boiling point. Comparative data from analogous syntheses are summarized below:

| Parameter | Dimethyl Carbonate | Ethyl Acetate | Ethanol |

|---|---|---|---|

| Dielectric Constant | 3.12 | 6.02 | 24.3 |

| Boiling Point (°C) | 90 | 77 | 78 |

| Yield Improvement | 15–20% | 10–12% | 8–10% |

Dimethyl carbonate outperforms alternatives due to its inertness and ability to stabilize charged transition states.

Catalytic Enhancements

Phase-transfer catalysts (PTCs) are pivotal in biphasic systems. Tetrabutylammonium bromide (0.5–1 mol%) increases reaction rates by 30–40% in oxadiazole alkylation steps. Similarly, sodium ethoxide in ethanol mediates efficient S-alkylation of thiol intermediates, as demonstrated in pyrrolopyridazinone syntheses.

Characterization and Quality Control

Spectroscopic Validation

1H and 13C NMR are indispensable for confirming regioisomeric purity. Key spectral signatures include:

Chromatographic Purity Assessment

HPLC methods with C18 columns (acetonitrile/water gradient) achieve baseline separation of the target compound from dechlorinated or over-alkylated byproducts. CN116082270A reports ≥96% purity using reduced-pressure distillation for solvent removal.

Scale-Up Considerations

Solvent Recovery and Waste Mitigation

The patent CN116082270A emphasizes solvent recycling via vacuum distillation (0.080–0.085 MPa, 75–80°C), reducing material costs by 40–50%. This approach is directly applicable to the target compound’s synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential coupling of the oxadiazole and pyrrole moieties followed by N-acetylation. Key steps include:

- Cyclocondensation of 3-chlorobenzamidoxime with a dicarbonyl precursor to form the oxadiazole ring .

- Controlled coupling of the pyrrole fragment under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Final acetylation using a reactive chloroacetamide derivative in anhydrous DMF at 60–80°C .

- Optimization: Adjust pH (6.5–7.5) and use catalysts like DMAP to enhance coupling efficiency. Monitor intermediates via TLC/HPLC .

Q. How can structural integrity and purity be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; methoxyphenyl protons at δ 3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₂ClN₃O₃: 424.1425) .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystallize derivatives for absolute configuration determination .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?

- Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify biphasic effects .

- Target-specific assays : Use kinase inhibition panels or bacterial efflux pump assays to differentiate mechanisms .

- Metabolomic profiling : Compare cellular responses in cancer vs. bacterial models to identify off-target interactions .

- Data normalization : Control for assay-specific variables (e.g., serum content in cell culture media affecting solubility) .

Q. What computational strategies are effective for predicting this compound’s binding affinity to novel targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling to model interactions with receptors like EGFR or PARP .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- Free-energy calculations : Apply MM/GBSA to rank binding poses and validate with experimental IC₅₀ values .

Q. How can stability issues (e.g., hydrolytic degradation) be mitigated during in vitro studies?

- Methodological Answer :

- Buffer optimization : Use phosphate-free buffers (e.g., HEPES) at pH 7.4 to reduce oxadiazole ring hydrolysis .

- Lyophilization : Stabilize the compound as a lyophilized powder stored at −80°C .

- Degradation kinetics : Perform accelerated stability studies (40°C/75% RH) and identify degradation products via LC-MS .

Structural and Mechanistic Questions

Q. What strategies are recommended for elucidating the mechanism of action when initial phenotypic assays are inconclusive?

- Methodological Answer :

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .

- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .

- Fragment-based crystallography : Co-crystallize the compound with candidate targets (e.g., tubulin) to visualize binding modes .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and test in parallel .

- 3D-QSAR modeling : Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity cliffs .

- Pharmacophore mapping : Identify essential features (e.g., oxadiazole H-bond acceptors) using Discovery Studio .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Standardize protocols : Use USP methods for solubility testing (e.g., shake-flask method in PBS vs. DMSO stock dilution) .

- Control crystallinity : Characterize polymorphic forms via PXRD, as amorphous vs. crystalline states affect solubility .

- Validate with orthogonal techniques : Compare HPLC-UV quantification with nephelometry for turbidity assessment .

Experimental Design Considerations

Q. What in vivo models are most appropriate for evaluating this compound’s pharmacokinetics?

- Methodological Answer :

- Rodent models : Use Sprague-Dawley rats for IV/PO dosing and collect plasma samples at 0–24h for LC-MS/MS analysis .

- Tissue distribution : Sacrifice cohorts at intervals to measure compound levels in liver, kidney, and brain .

- Metabolite ID : Perform MS/MS fragmentation on urine samples to identify glucuronide or sulfate conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.